molecular formula C8H7NO4 B6254435 methyl 5-formyl-6-hydroxypyridine-2-carboxylate CAS No. 1260666-67-8

methyl 5-formyl-6-hydroxypyridine-2-carboxylate

Cat. No.: B6254435
CAS No.: 1260666-67-8
M. Wt: 181.15 g/mol
InChI Key: XZJLYFRZKPSRKS-UHFFFAOYSA-N
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Description

Methyl 5-formyl-6-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes both formyl and hydroxyl functional groups attached to the pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-6-hydroxypyridine-2-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl 6-hydroxypyridine-2-carboxylate. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-6-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Methyl 5-formyl-6-oxopyridine-2-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-6-hydroxypyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-6-hydroxypyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-formyl-6-hydroxypyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Methyl 5-formyl-6-hydroxypyridine-2-carboxylate can be compared with other pyridine derivatives such as:

    Methyl 5-hydroxypyridine-2-carboxylate: Lacks the formyl group, making it less reactive in certain synthetic applications.

    Methyl 5-formylpyridine-2-carboxylate: Lacks the hydroxyl group, which may reduce its versatility in chemical reactions.

    Methyl 6-hydroxypyridine-2-carboxylate: Lacks the formyl group, limiting its use in formylation reactions.

The presence of both formyl and hydroxyl groups in this compound makes it a unique and valuable compound for various applications.

Properties

CAS No.

1260666-67-8

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

methyl 5-formyl-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-10)7(11)9-6/h2-4H,1H3,(H,9,11)

InChI Key

XZJLYFRZKPSRKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)C=O

Purity

95

Origin of Product

United States

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